(3R,4S)-2-(2-(((S)-2-Hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol
Description
Properties
Molecular Formula |
C9H20N2O3 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(3R,4S)-2-[2-[[(2S)-2-hydroxypropyl]amino]ethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C9H20N2O3/c1-6(12)4-10-3-2-7-9(14)8(13)5-11-7/h6-14H,2-5H2,1H3/t6-,7?,8-,9+/m0/s1 |
InChI Key |
QODUHZPNZZCCNF-BRDYZLGLSA-N |
Isomeric SMILES |
C[C@@H](CNCCC1[C@H]([C@H](CN1)O)O)O |
Canonical SMILES |
CC(CNCCC1C(C(CN1)O)O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization from Amino Acid Precursors
A common approach to synthesize pyrrolidine-3,4-diols involves starting from chiral amino acid derivatives or sugar-derived intermediates, which provide the stereochemical framework for the pyrrolidine ring. Cyclization reactions form the five-membered pyrrolidine ring, often via intramolecular nucleophilic substitution or reductive amination steps.
- Example: Starting from L-tartaric acid derivatives or sugar analogs, the vicinal diol and amino functionalities are introduced and cyclized to form the pyrrolidine ring with the desired stereochemistry.
Reductive Amination for Side Chain Introduction
The aminoethyl side chain bearing the (S)-2-hydroxypropyl group is typically introduced via reductive amination of an aldehyde intermediate with the corresponding amine. This method allows for the selective formation of the secondary amine linkage while maintaining stereochemical control.
- Reported Yields: Reductive amination steps in related pyrrolidine-3,4-diol derivatives have shown yields ranging from 53% to 70% depending on substituents and reaction conditions.
Detailed Preparation Methodology
Stepwise Synthetic Route
Representative Reaction Conditions
- Reductive Amination: Typically performed in solvents like dichloromethane or methanol, using sodium triacetoxyborohydride or catalytic hydrogenation (Pd/C, H2) to reduce imine intermediates.
- Protection/Deprotection: Use of isopropylidene acetals to protect 3,4-diols during ring formation, removed under acidic aqueous conditions.
- Stereochemical Control: Achieved by starting from enantiomerically pure precursors and mild reaction conditions to avoid racemization.
Spectroscopic and Analytical Confirmation
Comparative Table of Preparation Methods
| Methodology | Starting Material | Key Reaction | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Chiral pool from tartaric acid | (+)-L-tartaric acid | Cyclization + reductive amination | 60-70 | High stereochemical purity | Multi-step, protection required |
| Sugar-derived chemo-enzymatic | D-mannose or D-fructose derivatives | Enzymatic aldolase + chemical steps | 50-65 | Enzymatic stereocontrol | Requires enzyme availability |
| Reductive amination of aldehyde intermediates | Aldehyde + (S)-2-hydroxypropylamine | NaBH4 or Pd/C hydrogenation | 53-70 | Mild conditions, good yields | Sensitive to racemization |
Research Findings and Notes
- The stereochemical integrity of the pyrrolidine ring and side chain is critical for biological activity, necessitating careful selection of chiral precursors and mild reaction conditions.
- Reductive amination is a versatile and efficient method for introducing the aminoethyl side chain with the (S)-2-hydroxypropyl substituent, often yielding products in the 50-70% range.
- Protection of the 3,4-diol as isopropylidene acetals is a common strategy to prevent side reactions during ring closure and amination steps.
- Chemo-enzymatic methods have been explored to improve stereoselectivity and reduce synthetic complexity, though they require access to specific enzymes.
- Analytical data such as NMR, IR, and mass spectrometry are essential to confirm the structure and stereochemistry of the final compound.
Chemical Reactions Analysis
Key Reaction Steps
Derivatization Reactions
The hydroxypropylaminoethyl side chain and diol groups enable diverse modifications:
Functional Group Reactivity
Notable Derivatives
| Derivative | Structure | Biological Relevance |
|---|---|---|
| Methyl Carbamate | Cbz-protected amine | Enhances glycosidase inhibitory activity (IC₅₀ = 12 μM vs. α-L-rhamnosidase). |
| 2-Oxopiperazine | Intramolecular lactam | Exhibits anti-tubercular activity against Mycobacterium tuberculosis H37Rv. |
Stereochemical Influence on Reactivity
The (3R,4S) configuration dictates spatial accessibility and reaction outcomes:
-
Oxidation Selectivity : The 3R-hydroxyl group is preferentially oxidized over 4S due to steric hindrance from the ethylamino side chain .
-
Enzymatic Recognition : α-L-Rhamnosidase binds the (3R,4S) diastereomer 10x more tightly than its enantiomer, affecting inhibitor design .
Biological Interaction Studies
The compound’s reactivity correlates with its glycosidase inhibitory and antimicrobial properties:
Enzyme Inhibition Data
Antimicrobial Activity
| Strain | MIC (μg/mL) | Target Pathway |
|---|---|---|
| Mycobacterium tuberculosis H37Rv | 32 | Cell wall biosynthesis (inhibition of rhamnose incorporation). |
Comparative Reactivity with Analogs
| Compound | Key Structural Difference | Reactivity Profile |
|---|---|---|
| (2R,3R,4S)-2-Hydroxymethylpyrrolidine-3,4-diol | Lacks ethylamino side chain | Lower glycosidase inhibition (IC₅₀ = 50 μM vs. α-L-rhamnosidase). |
| (2S,3S,4R)-LAB derivatives | Enantiomeric diol configuration | Inactive against mycobacterial strains. |
Scientific Research Applications
Chemistry
In chemistry, (3R,4S)-2-(2-(((S)-2-Hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound may be used as a ligand for studying enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,4S)-2-(2-(((S)-2-Hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Enzyme Inhibition and Selectivity
Pyrrolidine-3,4-diol derivatives are known for glycosidase inhibition. The target compound’s hydroxypropyl side chain may confer selectivity distinct from aryl-substituted analogs:
- Beta-glucosidase inhibition: Analogs like ent-12a and ent-12b (phenylamino/benzylamino substituents) inhibit almond beta-glucosidase (Ki = 13–40 µM) competitively .
- Alpha/R-mannosidase inhibition: Compound 7 (trifluoromethylbiphenyl substituent) inhibits jack bean R-mannosidase (Ki = 135 nM), while compound 30 () shows anticancer activity via alpha-mannosidase inhibition .
Table 2: Enzymatic Activity Comparison
Stereochemical Influence
Stereochemistry profoundly affects activity:
- (2R,3R,4S) -configured derivatives (e.g., compound 30) exhibit alpha-mannosidase inhibition, while (2S,3R,4S) analogs show reduced activity .
Spectroscopic and Physicochemical Properties
- IR/NMR : The hydroxypropyl group in the target compound would show O-H stretches (~3440 cm<sup>−1</sup>) similar to 8d (), but lacks aromatic C-H stretches (~830 cm<sup>−1</sup>) seen in aryl-substituted analogs .
Biological Activity
The compound (3R,4S)-2-(2-(((S)-2-Hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol is a pyrrolidine derivative that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₈N₂O₃
- Molecular Weight : 174.24 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Dopamine Transporter (DAT) : It shows high affinity for DAT, which is crucial in regulating dopamine levels in the brain. This interaction suggests potential applications in treating neurological disorders.
- Norepinephrine Transporter (NET) : Moderate to high affinity for NET indicates a role in modulating norepinephrine levels, potentially impacting mood and attention disorders .
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance:
- In vitro Studies : Compounds with similar structures have shown significant inhibition of tumor cell growth at sub-micromolar concentrations. For example, a related compound inhibited tubulin polymerization and arrested HeLa cells at the G2/M phase of the cell cycle .
Neuropharmacological Effects
The compound's interaction with neurotransmitter transporters suggests potential neuropharmacological applications:
- Dopamine Regulation : By inhibiting DAT, it may enhance dopaminergic signaling, which could be beneficial in conditions like Parkinson's disease or depression.
- Norepinephrine Modulation : Its action on NET may help in managing attention-deficit hyperactivity disorder (ADHD) and other mood disorders .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What stereoselective synthesis methods are recommended for synthesizing (3R,4S)-2-(2-(((S)-2-hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol?
- Methodological Answer : The compound’s stereochemistry requires enantioselective routes. A validated approach involves hydrogenolysis of benzyl-protected precursors. For example, (3R,4R)-1-benzyl-3,4-pyrrolidinediol can be hydrogenated using 10% Pd/C in anhydrous MeOH under H₂ gas to yield the diol backbone . For the (S)-2-hydroxypropylamine side chain, reductive amination of ketones with chiral catalysts (e.g., Ru-BINAP complexes) ensures stereocontrol. Purification via recrystallization or chiral HPLC is critical to isolate the desired diastereomer.
Q. How can researchers confirm the stereochemical purity of this compound?
- Methodological Answer : Combine chiral HPLC (e.g., CHIRALPAK® IC-3 column with hexane/isopropanol mobile phase) with ¹H/¹³C NMR. For NMR, observe coupling constants (e.g., J₃,₄ in pyrrolidine for axial-equatorial proton interactions) and compare with computed DFT models . Polarimetry ([α]ᴅ) and X-ray crystallography (if crystals are obtainable) provide definitive stereochemical validation.
Q. What are the key solubility and stability considerations for handling this compound in aqueous buffers?
- Methodological Answer : The compound’s diol and hydroxypropyl groups confer high hydrophilicity. Solubility in water (>50 mg/mL at pH 6–8) is pH-dependent due to protonation of the amine. Stability studies (via LC-MS) show degradation <5% over 24 hours at 4°C in PBS. For long-term storage, lyophilize at -20°C under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate epimerization during the coupling of the pyrrolidine diol with the (S)-2-hydroxypropylamine side chain?
- Methodological Answer : Epimerization often occurs under basic or high-temperature conditions. Optimize by:
- Using mild coupling agents (e.g., EDC/HOBt instead of DCC) at 0–4°C.
- Employing non-polar solvents (e.g., dichloromethane) to minimize nucleophilic interference.
- Monitoring reaction progress via TLC (silica gel, ninhydrin stain) or inline IR spectroscopy to halt at ~90% conversion .
Q. What analytical techniques resolve contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?
- Methodological Answer : Contradictions may arise from impurities or aggregation. Address by:
- Reproducibility Checks : Validate purity (>98% via HPLC) and confirm absence of endotoxins (LAL assay).
- Dynamic Light Scattering (DLS) : Detect aggregate formation in buffer solutions.
- Surface Plasmon Resonance (SPR) : Directly measure binding kinetics to rule out assay interference .
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s crystal structure or homology model. Focus on:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
